

Technical Guide: 2-Cyclopropylcyclopentan-1-amine Hydrochloride

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Compound of Interest

Compound Name:	2-Cyclopropylcyclopentan-1-amine hydrochloride
CAS No.:	2172595-75-2
Cat. No.:	B3012144

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SMILES Focus & Structural Utility in Drug Design

Executive Summary & Chemical Identity

2-Cyclopropylcyclopentan-1-amine hydrochloride represents a high-value pharmacophore in modern medicinal chemistry. It combines the conformational restriction of a cyclopentane ring with the unique metabolic and electronic properties of a cyclopropyl group. This scaffold is frequently employed to modulate potency, selectivity, and metabolic stability (ADME) in kinase inhibitors and GPCR ligands.

Core Identifiers

Property	Detail
IUPAC Name	2-Cyclopropylcyclopentan-1-amine hydrochloride
Generic SMILES	<chem>C1CC(C(C1)N)C2CC2.Cl</chem>
Molecular Formula	$C_8H_{15}N[1][2][3][4][5][6] \cdot HCl$
Molecular Weight	161.67 g/mol (Salt); 125.21 g/mol (Free Base)
CAS Registry	Generic:[1] 1323724-85-0 (approximate/related); Specific isomers vary

SMILES String Analysis & Stereochemistry

The utility of the SMILES (Simplified Molecular Input Line Entry System) string lies in its ability to encode the precise stereochemical arrangement of this molecule. Because the cyclopentane ring has two chiral centers (C1 and C2), four stereoisomers exist.

The Generic String Breakdown

String:C1CC(C(C1)N)C2CC2.Cl

- C1CC...C1: Defines the 5-membered cyclopentane ring closure.
- ...C(C(C1)N)...: Indicates the amine (N) substitution at position 1.
- ...C2CC2: Defines the 3-membered cyclopropyl ring attached at position 2.
- .Cl: Denotes the hydrochloride counterion.

Isomeric SMILES (Stereochemical Precision)

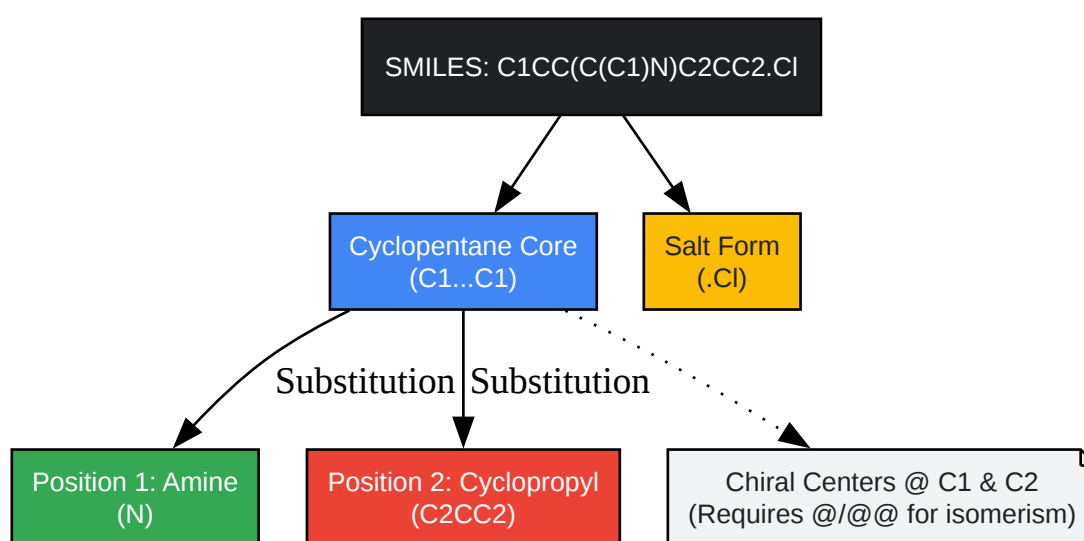
For drug development, defining the relative configuration (cis vs. trans) is critical.

Configuration	Isomeric SMILES	Description
(1R, 2R)-Trans	<chem>Cl.N[C@H]1CCC[C@H]1C2CC2</chem>	The amine and cyclopropyl groups are on opposite faces (anti).
(1S, 2S)-Trans	<chem>Cl.N[C@@H]1CCC[C@@H]1C2CC2</chem>	Enantiomer of the above.
(1R, 2S)-Cis	<chem>Cl.N[C@H]1CCC[C@@H]1C2CC2</chem>	Both groups share the same face (syn).
(1S, 2R)-Cis	<chem>Cl.N[C@@H]1CCC[C@H]1C2CC2</chem>	Enantiomer of the above.

Note: The "Trans" isomer is often thermodynamically favored during synthesis, but the "Cis" isomer may be required for specific binding pockets.

Structural Logic Visualization

The following diagram illustrates the parsing logic of the SMILES string into its chemical components.



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Figure 1: Hierarchical decomposition of the SMILES string into functional chemical modules.

Physicochemical Properties & Drug Design Utility

This scaffold is not merely a linker; it is a functional bioisostere.

The "Cyclopropyl Effect"

The cyclopropyl group is unique due to its high ring strain (~27.5 kcal/mol) and the significant character of its C-C bonds.

- **Metabolic Stability:** The cyclopropyl group often blocks metabolic oxidation (e.g., CYP450 hydroxylation) compared to an isopropyl or ethyl group.
- **pKa Modulation:** The electron-withdrawing nature of the cyclopropyl ring (via induction) can lower the pKa of the adjacent amine slightly compared to a standard cyclohexyl amine, potentially improving membrane permeability.

Calculated Properties (Predicted)

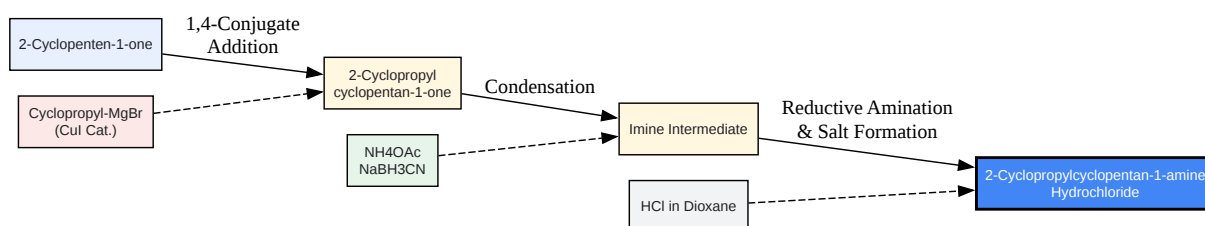
Property	Value (Approx.)	Implication
cLogP	1.6 - 1.9	Good lipophilicity for CNS penetration and oral bioavailability.
TPSA	26.02 Å ²	Low polar surface area, favoring cell permeability.
pKa (Base)	-9.5 - 10.0	Exists predominantly as the cation at physiological pH (7.4).
Rotatable Bonds	2	High rigidity; reduces entropic penalty upon binding.

Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis of 2-cyclopropylcyclopentan-1-amine typically avoids direct alkylation of cyclopentylamine due to polyalkylation issues. Instead, a Reductive Amination or Curtius Rearrangement strategy is preferred.

Below is a robust, scalable route starting from 2-cyclopenten-1-one.

Synthetic Pathway Diagram



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Figure 2: 1,4-Conjugate addition followed by reductive amination is the preferred route to ensure regioselectivity.

Detailed Protocol (Bench Scale)

Step 1: 1,4-Conjugate Addition (Formation of the Ketone)

- Reagents: 2-Cyclopenten-1-one, Cyclopropylmagnesium bromide, Copper(I) iodide (CuI), TMSCl.
- Mechanism: Organocuprate-mediated conjugate addition. The use of TMSCl accelerates the 1,4-addition and traps the enolate, preventing polymerization.
- Procedure:
 - Cool THF (-78°C) containing CuI (10 mol%).
 - Add Cyclopropylmagnesium bromide dropwise.
 - Add 2-Cyclopenten-1-one slowly.
 - Quench with NH₄Cl. Extract and purify 2-cyclopropylcyclopentan-1-one.

Step 2: Reductive Amination (Formation of the Amine)

- Reagents: 2-Cyclopropylcyclopentan-1-one, Ammonium Acetate (NH_4OAc), Sodium Cyanoborohydride (NaBH_3CN), Methanol.
- Causality: NaBH_3CN is selected over NaBH_4 because it selectively reduces the iminium ion (formed in situ) rather than the ketone, preventing the formation of the alcohol side-product.
- Procedure:
 - Dissolve ketone in MeOH. Add 10 eq. of NH_4OAc .
 - Stir for 30 min to form the imine equilibrium.
 - Add NaBH_3CN (1.5 eq.) and stir at RT for 12-24h.
 - Basify (NaOH) to pH >12 and extract the free amine with DCM.

Step 3: Salt Formation

- Reagents: 4M HCl in Dioxane or Diethyl Ether.
- Procedure: Dissolve the free amine oil in diethyl ether. Add HCl solution dropwise at 0°C . The white precipitate (Hydrochloride salt) is filtered and dried under vacuum.

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.

- ^1H NMR (DMSO- d_6): Look for the cyclopropyl high-field signals (0.2–0.8 ppm, multiplets, 4H). The cyclopentane ring protons will appear between 1.2–2.0 ppm. The alpha-amine proton (CH-NH_3^+) will be a multiplet around 3.0–3.5 ppm.
- Mass Spectrometry (LC-MS): ESI+ mode. Expect a parent ion at $m/z \sim 126.1$.^[5]
- Chiral HPLC: Essential if a specific stereoisomer is required. Columns like Chiralpak AD-H or OD-H are standard for resolving amine enantiomers.

References

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